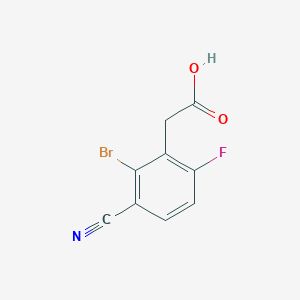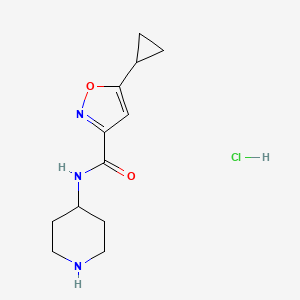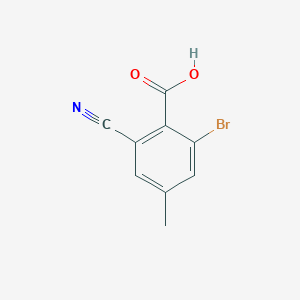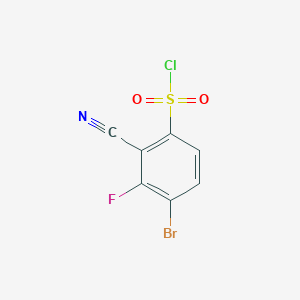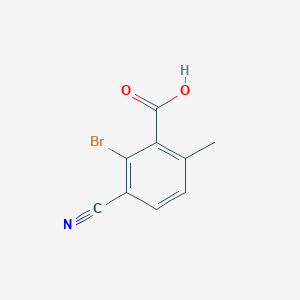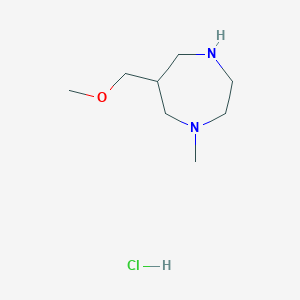
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Vue d'ensemble
Description
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, also known as 6-Methyl-1,4-diazepane-1-methanol hydrochloride, is a synthetic compound belonging to the family of diazepanes. It is an organic compound with a molecular formula of C7H15ClN2O and a molecular weight of 176.67 g/mol. 6-Methyl-1,4-diazepane-1-methanol hydrochloride is a colorless crystalline solid and is soluble in water and ethanol. It is widely used in research and industrial applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride is not completely understood. However, it is believed to act as an acid catalyst in the reaction of 1-methyl-1,4-diazepane with methoxymethanol. The reaction produces 6-methoxymethyl-1-methyl-1,4-diazepane hydrochloride as a product. It is also believed to act as a ligand in the formation of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride are not well understood. However, it is believed to be non-toxic and non-irritating to the skin. In addition, it is believed to be non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride in laboratory experiments include its low cost, availability, and stability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some applications.
Orientations Futures
There are a number of potential future directions for research involving 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride. These include further research into its mechanism of action, its potential applications in pharmaceuticals and other materials, and its potential toxicity. In addition, further research into its effects on biochemical and physiological processes could lead to a better understanding of its effects on the body. Finally, research into its use as a catalyst in organic reactions could lead to the development of new and more efficient methods of synthesis.
Applications De Recherche Scientifique
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride is widely used in scientific research and industrial applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic materials. It has also been used as a reactant in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of a variety of metal complexes and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSJIGSNUOUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)
